molecular formula C3H4O2 B1338161 (113C)Prop-2-enoic acid CAS No. 95387-98-7

(113C)Prop-2-enoic acid

Cat. No.: B1338161
CAS No.: 95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
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Description

(113C)Prop-2-enoic acid, also known as acrylic acid, is an organic compound with the chemical formula C3H4O2. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group directly connected to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .

Scientific Research Applications

(113C)Prop-2-enoic acid has a wide range of applications in scientific research, including:

Future Directions

(113C)Prop-2-enoic acid, like other carboxylic acids, could potentially be used in green chemistry applications. For instance, carboxylic acid reductases, which can reduce carboxylic acids to aldehydes, are of increasing relevance to green chemistry . The development of more stable and efficient enzymes could expand the use of carboxylic acids like this compound in sustainable chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (113C)Prop-2-enoic acid is primarily produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of propylene in the presence of air. This process is carried out in a multi-tubular reactor with a fixed-bed catalyst at temperatures ranging from 250°C to 300°C .

Chemical Reactions Analysis

Types of Reactions: (113C)Prop-2-enoic acid undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyacrylic acid or other copolymers.

    Esterification: Reacts with alcohols to form esters.

    Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other reagents.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, heat, or light.

    Esterification: Typically involves an acid catalyst such as sulfuric acid.

    Addition Reactions: Often carried out in the presence of a catalyst or under UV light.

Major Products:

Mechanism of Action

The mechanism of action of (113C)Prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. These networks can absorb large amounts of water, making them useful in superabsorbent materials. The molecular targets and pathways involved include the interaction of the vinyl group with various initiators and catalysts, leading to the formation of long polymer chains .

Comparison with Similar Compounds

    Acroleic Acid: Similar structure but with an aldehyde group.

    Ethylenecarboxylic Acid: Another name for (113C)Prop-2-enoic acid.

    Propenoic Acid: Another name for this compound.

    Vinylformic Acid: Similar structure but with a formyl group.

Uniqueness: this compound is unique due to its ability to polymerize and form a wide range of useful products, including superabsorbent polymers and acrylic esters. Its versatility in various chemical reactions and applications in multiple industries sets it apart from other similar compounds .

Properties

IUPAC Name

(113C)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514651
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95387-98-7
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acrylic acid-1-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
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Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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